Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate
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Overview
Description
Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzenecarboxylate moiety, followed by the introduction of the sulfanyl and amino groups through a series of organic reactions. Common reagents used in these reactions include acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-phenylacetate: Similar structure but lacks the sulfanyl and amino groups.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Contains an indene moiety instead of the benzenecarboxylate group.
Uniqueness
Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[1-oxo-1-(2-phenylsulfanylethylamino)propan-2-yl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-14(25-17-11-7-6-10-16(17)19(22)23-2)18(21)20-12-13-24-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGULTLSKDOJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=CC=C1)SC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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